Cas no 6962-04-5 (4-chloro-N-(4-chlorophenyl)aniline)
4-chloro-N-(4-chlorophenyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-N-(4-chlorophenyl)aniline
- AC1L5RIS; AC1Q3RDT; Bis(p-chlorophenyl)amine; 4,4'-dichlorodiphenylamine; 4,4'-Dichlorodiphenylamine; NSC33439; 4.4'--Dichlor-diphenylamin; SureCN1686571; bis-(4-chloro-phenyl)-amine; Diphenylamine,4'-dichloro-; CTK5D0624; Bis-(4-chlor-phenyl)-amin; bis(4-chlorophenyl)amine; Bis-< 4-chlor-phenyl> -amin; p,p'-Dichlor-diphenylamin;
- Bis(p-chlorophenyl)amine
- MFCD28164137
- NSC-33439
- p,p'-Dichlordiphenylamin
- bis(4-chlorophenyl)amine
- DTXSID20283792
- Diphenylamine,4'-dichloro-
- 4,4'-Dichlorodiphenylamine
- 6962-04-5
- CS-0090069
- BS-51743
- Benzenamine, 4-chloro-N-(4-chlorophenyl)-
- SCHEMBL1686571
- NSC33439
-
- Inchi: 1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
- InChI Key: PTHWAPQEXRZRJW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 237.01137
- Monoisotopic Mass: 237.0112047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
4-chloro-N-(4-chlorophenyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1238469-5g |
Bis(4-chlorophenyl)amine |
6962-04-5 | 98% | 5g |
$120 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238469-25g |
Bis(4-chlorophenyl)amine |
6962-04-5 | 98% | 25g |
$350 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT415-1g |
4-chloro-N-(4-chlorophenyl)aniline |
6962-04-5 | 98+% | 1g |
360.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT415-200mg |
4-chloro-N-(4-chlorophenyl)aniline |
6962-04-5 | 98+% | 200mg |
113.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT415-5g |
4-chloro-N-(4-chlorophenyl)aniline |
6962-04-5 | 98+% | 5g |
1261.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | Y1238469-250mg |
Bis(4-chlorophenyl)amine |
6962-04-5 | 98% | 250mg |
$60 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1238469-100mg |
Bis(4-chlorophenyl)amine |
6962-04-5 | 98% | 100mg |
$55 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1238469-1g |
Bis(4-chlorophenyl)amine |
6962-04-5 | 98% | 1g |
$65 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1238469-5g |
Bis(4-chlorophenyl)amine |
6962-04-5 | 98% | 5g |
$120 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1238469-25g |
Bis(4-chlorophenyl)amine |
6962-04-5 | 98% | 25g |
$350 | 2025-03-01 |
4-chloro-N-(4-chlorophenyl)aniline Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4-chloro-N-(4-chlorophenyl)aniline
Introduction to 4-Chloro-N-(4-Chlorophenyl)Aniline (CAS No. 6962-04-5)
4-Chloro-N-(4-Chlorophenyl)Aniline (commonly referred to as CAS No. 6962-04-5) is a significant compound in the field of organic chemistry, particularly within the realm of aromatic amines. This compound has garnered attention due to its unique structural properties and diverse applications across various industries. The molecule consists of an aniline derivative with two chlorine substituents, one on the aromatic ring and another on the amino group, which imparts distinctive chemical reactivity and physical characteristics.
The synthesis of 4-Chloro-N-(4-Chlorophenyl)Aniline involves a series of carefully controlled reactions, often utilizing chlorination and nucleophilic substitution mechanisms. Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly production processes, aligning with the growing demand for sustainable chemical manufacturing practices. Researchers have explored the use of microwave-assisted synthesis and catalytic systems to optimize reaction conditions, thereby enhancing yield and purity.
One of the most notable applications of CAS No. 6962-04-5 is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. For instance, studies have demonstrated its potential as a precursor for anti-inflammatory agents and antioxidants. The compound's ability to undergo further functionalization makes it a versatile building block in drug discovery programs.
In addition to its pharmaceutical applications, 4-Chloro-N-(4-Chlorophenyl)Aniline finds utility in materials science, particularly in the development of advanced materials such as conductive polymers and sensors. Its electron-withdrawing chlorine groups enhance the compound's electrical properties, making it a valuable component in organic electronics. Recent research has focused on integrating this compound into polymer frameworks to improve charge transport characteristics, paving the way for innovative applications in flexible electronics.
The environmental impact of CAS No. 6962-04-5 has also been a topic of interest among scientists. Studies have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems. These insights are crucial for developing eco-friendly handling and disposal protocols.
From a structural perspective, 4-Chloro-N-(4-Chlorophenyl)Aniline exhibits interesting photophysical properties due to its conjugated system. Researchers have leveraged these properties to explore its potential in photovoltaic devices and light-emitting diodes (LEDs). Recent breakthroughs in computational chemistry have allowed for precise modeling of its electronic transitions, providing deeper insights into its optical behavior.
In conclusion, CAS No. 6962-04-5, or 4-Chloro-N-(4-Chlorophenyl)Aniline, stands as a testament to the versatility and complexity of aromatic amine compounds. Its role as a key intermediate in pharmaceuticals, materials science, and electronics underscores its importance in modern chemistry. As research continues to uncover new applications and optimize synthesis routes, this compound is poised to remain a cornerstone in both academic and industrial settings.
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